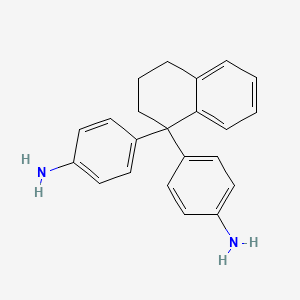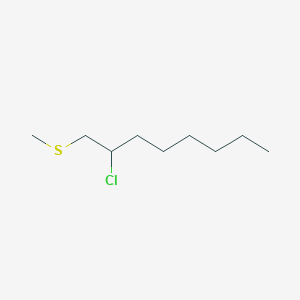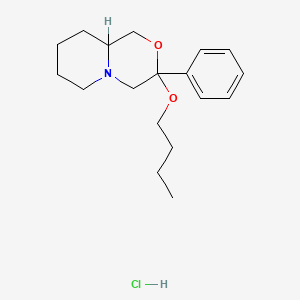![molecular formula C15H16S3Si B14293967 trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane CAS No. 118824-87-6](/img/structure/B14293967.png)
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is a complex organosilicon compound that features a trimethylsilyl group attached to a thiophene ring system. Thiophene is a sulfur-containing heterocycle that is widely studied for its unique electronic properties and applications in various fields, including organic electronics and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane typically involves the reaction of thiophene derivatives with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiophene rings. The reaction mixture is often heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors and field-effect transistors.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the synthesis of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane involves its interaction with various molecular targets. In organic electronics, the compound’s electronic properties facilitate charge transport and improve the performance of electronic devices. In medicinal chemistry, the thiophene rings can interact with biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(thiophen-2-yl)silane
- Trimethyl(5-thiophen-2-yl)thiophene
- Trimethyl(5-(5-thiophen-2-yl)thiophene-2-yl)silane
Uniqueness
Trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane is unique due to its multiple thiophene rings, which enhance its electronic properties and make it particularly useful in organic electronics and material science .
Propiedades
Número CAS |
118824-87-6 |
|---|---|
Fórmula molecular |
C15H16S3Si |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
trimethyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]silane |
InChI |
InChI=1S/C15H16S3Si/c1-19(2,3)15-9-8-14(18-15)13-7-6-12(17-13)11-5-4-10-16-11/h4-10H,1-3H3 |
Clave InChI |
JAQWBFQUZZSZDU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


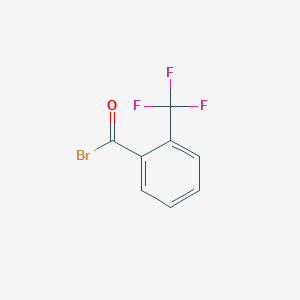
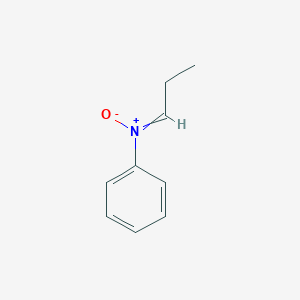
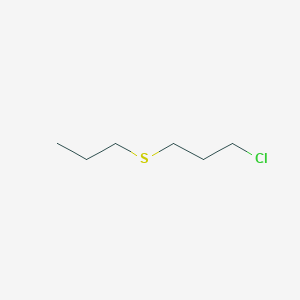

![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)
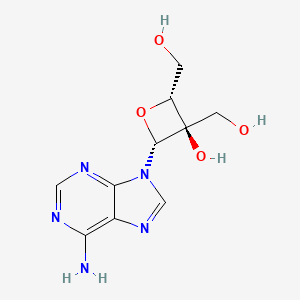
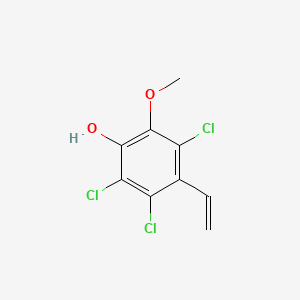
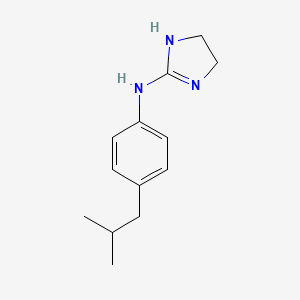
![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)

